molecular formula C12H11FN2O B2476501 [6-(3-Fluorophenoxy)pyridin-3-yl]methanamine CAS No. 953906-82-6

[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine

Cat. No. B2476501
CAS RN: 953906-82-6
M. Wt: 218.231
InChI Key: VQTISCPGKVTBMU-UHFFFAOYSA-N
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Description

“[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine” is a chemical compound . It is related to other compounds such as “(6-(3-Fluorophenoxy)pyridin-3-yl)boronic acid” with CAS Number: 2051588-60-2 and “6-(3-Fluorophenoxy)pyridin-3-ol” with CAS Number: 1824631-19-7 .

Scientific Research Applications

Anticonvulsant Agents

A novel series of Schiff bases of 3-aminomethyl pyridine, including derivatives structurally similar to [6-(3-Fluorophenoxy)pyridin-3-yl]methanamine, were synthesized and shown to have anticonvulsant activity. Several compounds exhibited significant seizure protection in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes of pyridoxal Schiff bases, structurally related to [6-(3-Fluorophenoxy)pyridin-3-yl]methanamine, have shown enhanced cellular uptake and remarkable photocytotoxicity in cancer cells. These complexes display significant uptake in the endoplasmic reticulum of cancer cells and induce cell death via the apoptotic pathway due to the generation of reactive oxygen species upon light exposure, suggesting a potential application in cancer therapy (Basu et al., 2015).

Catalytic Applications

Compounds derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, which is structurally related to [6-(3-Fluorophenoxy)pyridin-3-yl]methanamine, have been synthesized and shown to have catalytic applications. These compounds, functioning as unsymmetrical pincer palladacycles, demonstrate good activity and selectivity in various catalytic processes (Roffe et al., 2016).

Fluorescence Spectrometry

Studies on polydentate ligands structurally related to [6-(3-Fluorophenoxy)pyridin-3-yl]methanamine have shown interesting photophysical behaviors when investigated via UV-Vis absorption and fluorescence spectrometry. The interaction of these ligands with different metal ions leads to notable changes in fluorescence, suggesting potential applications in fluorescence-based sensing technologies (Li Ping-hua, 2010).

Safety and Hazards

For the related compound “(6-(3-Fluorophenoxy)pyridin-3-yl)boronic acid”, the safety information provided includes a warning signal word and hazard statements H302-H315-H319-H335 . These hazard statements correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[6-(3-fluorophenoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-2-1-3-11(6-10)16-12-5-4-9(7-14)8-15-12/h1-6,8H,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTISCPGKVTBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine

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